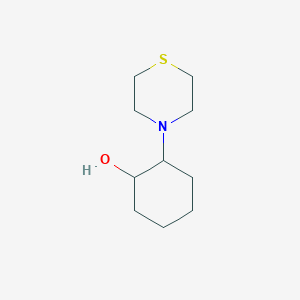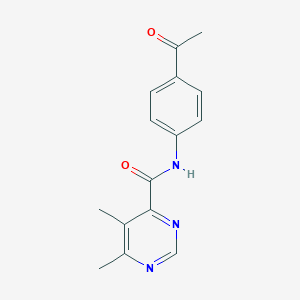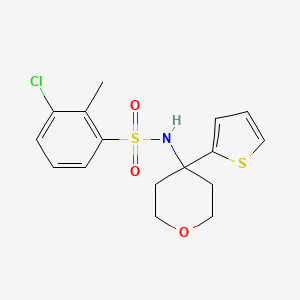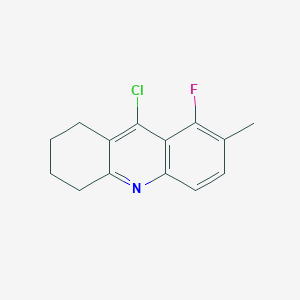
9-氯-8-氟-7-甲基-1,2,3,4-四氢吖啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H13ClFN. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in medicinal chemistry and material science. The presence of chlorine, fluorine, and methyl groups in its structure makes it a unique compound with distinct chemical properties.
科学研究应用
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives, which are valuable in various chemical research studies.
Medicine: Acridine derivatives, including 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, are investigated for their potential use as antimalarial, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
准备方法
The synthesis of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chloro-3-fluoroaniline and 2-methylcyclohexanone can be used. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
作用机制
The mechanism of action of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain enzymes. Additionally, the compound can interact with DNA, intercalating between base pairs and disrupting the replication process, which is a mechanism commonly exploited in anticancer therapies.
相似化合物的比较
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine can be compared with other similar compounds such as:
Acridine: The parent compound, which lacks the chlorine, fluorine, and methyl substituents.
9-Chloroacridine: Similar to the target compound but without the fluorine and methyl groups.
8-Fluoroacridine: Lacks the chlorine and methyl groups.
7-Methylacridine: Lacks the chlorine and fluorine groups.
The uniqueness of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine lies in its specific combination of substituents, which confer distinct chemical and biological properties
属性
IUPAC Name |
9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCAMFSOZPJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2449976.png)
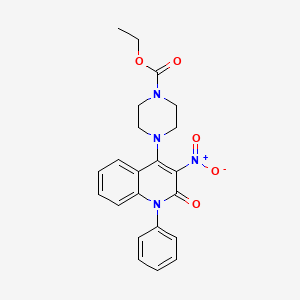
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)
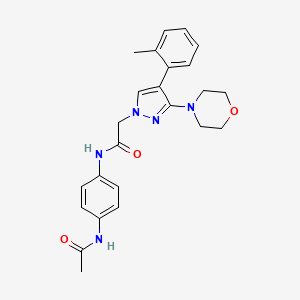
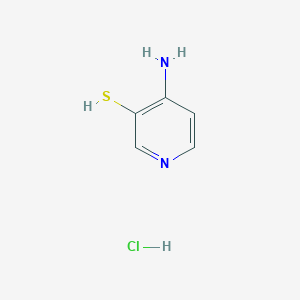

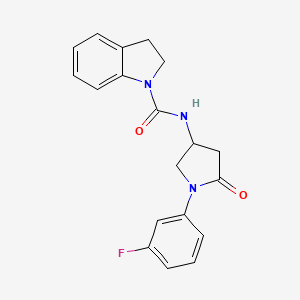
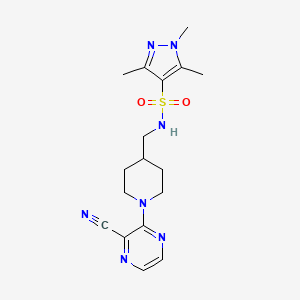
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)
